molecular formula C12H18FNO3S B6637222 3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide

3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide

Cat. No. B6637222
M. Wt: 275.34 g/mol
InChI Key: HPGIUXBMMVZIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide is not fully understood. However, several research studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis. It has also been suggested that it may act by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been found to exhibit potent antimicrobial activity against various strains of bacteria. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide in lab experiments is its potent antimicrobial and anti-inflammatory properties. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its high toxicity. Further studies are required to determine the safe dosage and administration of this compound.

Future Directions

There are several future directions for research on 3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide. One of the directions is to investigate its potential applications in the development of new drugs for the treatment of bacterial infections and inflammatory diseases. Additionally, further studies are required to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, research on the safe dosage and administration of this compound is required to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide involves the reaction of 3-fluoroaniline with 2-hydroxy-2-methylpropanenitrile in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with dimethyl sulfoxide and chlorosulfonic acid to yield the final product. This synthesis method has been reported in several scientific articles and has been found to be efficient and reproducible.

Scientific Research Applications

3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several research studies have reported its promising antimicrobial and anti-inflammatory properties. It has been found to exhibit potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3S/c1-9-5-10(13)7-11(6-9)18(16,17)14(4)8-12(2,3)15/h5-7,15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGIUXBMMVZIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N(C)CC(C)(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide

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